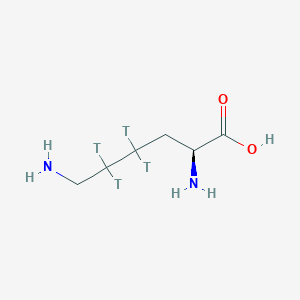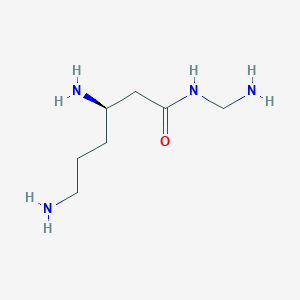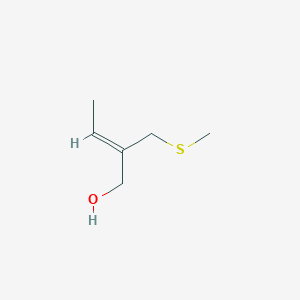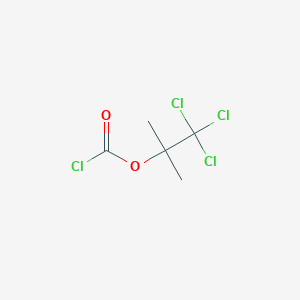
1,6-Bis(diphenylphosphino)hexane
Overview
Description
1,6-Bis(diphenylphosphino)hexane is a useful research compound. Its molecular formula is C30H32P2 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis in Organic Reactions : Iron nanoparticles stabilized by 1,6-bis(diphenylphosphino)hexane have been found effective as catalysts in the cross-coupling of aryl Grignard reagents with primary and secondary alkyl halides (Bedford et al., 2006).
Polymerization Studies : This compound has shown measurable polymerization reactivity in the formation of weakly polymerized single crystals, enabling the study of spectroscopic properties of "diluted" poly-6 chains (Deschamps et al., 2010).
Transition Metal Complex Synthesis : Monooxidized bis(phosphino)amines, which can be derived from compounds like this compound, are used as bidentate chelate ligands for transition metal complexes (Balakrishna et al., 1993).
Structural Analysis and Magnetic Properties : Nickel(II) dithiocarbamates with this compound exhibit promising diamagnetic properties, confirmed through X-ray structural analysis (Pastorek et al., 2003).
Thermal Properties : The thermal decomposition and heat capacity of this compound have been studied, revealing a solid-liquid transition at 399.4 K and almost complete decomposition at 710 K (Ji-biao Zhang et al., 1998).
Potential Medical Applications : [Os3(H)2(CO)10] derivatives with bis(diphenylphosphino) methane and 2-(diphenylphosphino) pyridine ligands have shown potential as anti-inflammatory agents (Gobetto et al., 1996).
Catalysis and Photocatalysis : Linear and macrocyclic bis(dinitrosyliron) complexes supported by bis(phosphine) ligands, such as this compound, have potential applications in catalysis and photocatalysis (Li et al., 2003).
Palladium-Catalyzed Kinetic Resolution : The helical PHelix ligand, derived from this compound, aids in the palladium-catalyzed kinetic resolution of allylic substitution with enantioselectivities up to 99% (Reetz & Sostmann, 2000).
Dehydrogenation Studies : Dehydrogenation of this compound by rhodium(I) and iridium(I) complexes has been investigated, leading to the formation of MX(BDPH) complexes (Clark, 1977).
Antitumor Activity : Gold(I) compounds with phenyl groups, like those derived from this compound, exhibit significant antitumor activity, linked to the length of the carbon bridge between phosphorus atoms (Horvath et al., 2012).
Mechanism of Action
Target of Action
1,6-Bis(diphenylphosphino)hexane, also known as DPPH, is primarily used as a ligand in organic synthesis . It is particularly useful in transition metal-catalyzed reactions .
Mode of Action
As a ligand, DPPH binds to transition metals, facilitating various types of coupling reactions . The phosphine groups in DPPH coordinate with the metal center, allowing it to participate in catalytic cycles and promote the formation of new bonds .
Biochemical Pathways
The exact biochemical pathways influenced by DPPH depend on the specific reaction it’s used in. Generally, it’s involved in reactions such as the Suzuki reaction , where it can help facilitate the cross-coupling of organoboron compounds with organic halides .
Result of Action
The result of DPPH’s action is the facilitation of bond formation in various organic reactions. By acting as a ligand, it enables transition metals to catalyze the formation of new bonds, leading to the synthesis of complex organic compounds .
Action Environment
The efficacy and stability of DPPH can be influenced by various environmental factors. For instance, it is stable under normal temperatures and has good solubility in non-polar solvents . It should be stored under inert gas (nitrogen or argon) at 2-8°C . Safety precautions should be taken while handling DPPH as it can cause skin irritation and serious eye irritation .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection, as well as ensuring adequate ventilation, are recommended when handling this compound .
Properties
IUPAC Name |
6-diphenylphosphanylhexyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32P2/c1(15-25-31(27-17-7-3-8-18-27)28-19-9-4-10-20-28)2-16-26-32(29-21-11-5-12-22-29)30-23-13-6-14-24-30/h3-14,17-24H,1-2,15-16,25-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPORFKPYXATYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373017 | |
| Record name | 1,6-Bis(diphenylphosphino)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19845-69-3 | |
| Record name | 1,6-Bis(diphenylphosphino)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Bis(diphenylphosphino)hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,6-Bis(diphenylphosphino)hexane?
A1: this compound has the molecular formula C30H32P2 and a molecular weight of 454.58 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly use infrared (IR) spectroscopy, 1H NMR, 13C NMR, and 31P NMR spectroscopy to characterize dpph and its complexes. [, , ]
Q3: How stable is this compound under different conditions?
A3: While dpph exhibits stability in air for short periods, it tends to undergo oxidation to its corresponding diphosphine dioxide in solution, especially in the presence of certain metal ions. [] This necessitates careful handling and storage to prevent degradation.
Q4: In what solvents is this compound typically soluble?
A4: this compound exhibits solubility in various organic solvents, including chloroform, dichloromethane, and tetrahydrofuran. [, , ] Its solubility in a particular solvent depends on factors like temperature and the presence of other solutes.
Q5: What are the notable catalytic properties of this compound complexes?
A5: this compound acts as a bidentate ligand, coordinating to metal centers through its two phosphorus atoms. This coordination forms stable complexes with transition metals like nickel, palladium, and cobalt, which have found use in various catalytic reactions. [, , ]
Q6: Can you provide examples of reactions catalyzed by this compound complexes?
A6: this compound complexes have shown efficacy in catalyzing reactions such as the Heck-type coupling of alkyl halides with styrenes, [, ] the Hiyama coupling reaction, [] and the intramolecular alkene hydrosilylation of homoallyl silyl ethers. []
Q7: How does the chain length of the bridging ligand affect catalytic activity?
A7: Studies comparing dpph with other bis(diphenylphosphino)alkanes suggest that the length of the methylene chain influences the catalytic activity and selectivity of the resulting complexes. [, ] For instance, shorter chain lengths might favor the formation of chelate complexes, while longer chains could lead to bridged structures, each impacting catalytic behavior differently.
Q8: Have there been computational studies on this compound and its complexes?
A8: Yes, computational methods like Density Functional Theory (DFT) have been used to investigate the structural and electronic properties of dpph complexes. [] These studies provide insights into factors influencing the stability and reactivity of these complexes.
Q9: How does modifying the structure of this compound influence its coordination chemistry?
A9: Altering the substituents on the phosphorus atoms or modifying the length of the bridging methylene chain can significantly influence the steric and electronic properties of dpph. [, , , ] These modifications consequently affect its coordination behavior with metals and, ultimately, the reactivity of the resulting complexes.
Q10: Can this compound form complexes with gold clusters?
A10: Yes, dpph readily coordinates with gold clusters, leading to the formation of diverse structures, including those stabilized by polyoxometalate anions. [, ] The self-assembly of these clusters can be influenced by the dpph ligand, as seen in the formation of helical fibers, spheres, and nanosheets. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)




![methyl (4S)-4-[[(2S)-2-[[2-[[(3R,4S,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]amino]acetyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate](/img/structure/B35049.png)


![2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B35058.png)





